

Spectroscopic Profile of Methyl 5-Aminonicotinate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 5-aminonicotinate*

Cat. No.: *B1302331*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-aminonicotinate (CAS No. 36052-25-2), a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the aromatic amine and methyl ester functionalities, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. An in-depth understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and quality control in synthetic processes.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methyl 5-aminonicotinate**. It also outlines detailed experimental protocols for acquiring these spectra, ensuring reproducibility and accuracy for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **methyl 5-aminonicotinate**. It is important to note that a complete, publicly available experimental dataset for this specific molecule is not readily available. Therefore, the data presented here is a composite of expected values based on the analysis of closely related structural analogs and general principles of spectroscopy.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~8.5 - 8.7	s	H-2 (Pyridine)
~8.0 - 8.2	s	H-6 (Pyridine)
~7.3 - 7.5	s	H-4 (Pyridine)
~5.0 - 6.0	br s	-NH2
3.86	s	-OCH3

Solvent: CDCl₃ s = singlet, br s = broad singlet

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~148	C-5 (Pyridine, C-NH2)
~145	C-2 (Pyridine)
~138	C-6 (Pyridine)
~123	C-3 (Pyridine, C-COOCH ₃)
~118	C-4 (Pyridine)
~52	-OCH ₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium	N-H stretch (asymmetric and symmetric)
~3050	Weak	C-H stretch (aromatic)
~2950	Weak	C-H stretch (methyl)
1720 - 1700	Strong	C=O stretch (ester)
1620 - 1580	Strong	N-H bend and C=C stretch (aromatic)
1300 - 1200	Strong	C-O stretch (ester)
1150 - 1000	Medium	C-N stretch

Table 4: Mass Spectrometry Data

m/z Ratio	Relative Intensity (%)	Assignment
152	High	[M] ⁺ (Molecular Ion)
121	Moderate	[M - OCH ₃] ⁺
93	Moderate	[M - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **methyl 5-aminonicotinate**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
 - Ensure the sample is fully dissolved; gentle vortexing can be applied.

- Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.
- Cap the NMR tube securely.
- **1H NMR Spectroscopy:**
 - The ¹H NMR spectrum is typically acquired on a 300 MHz or 500 MHz spectrometer.
 - Standard acquisition parameters include a spectral width of 0-12 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - A sufficient number of scans (typically 16 or 32) are averaged to obtain a good signal-to-noise ratio.
 - The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- **13C NMR Spectroscopy:**
 - The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz or 125 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - A wider spectral width (0-200 ppm) is used.
 - A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

- Place a small amount of the solid **methyl 5-aminonicotinate** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Acquire the sample spectrum over the mid-IR range of 4000-400 cm-1.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
 - The resulting spectrum is usually displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

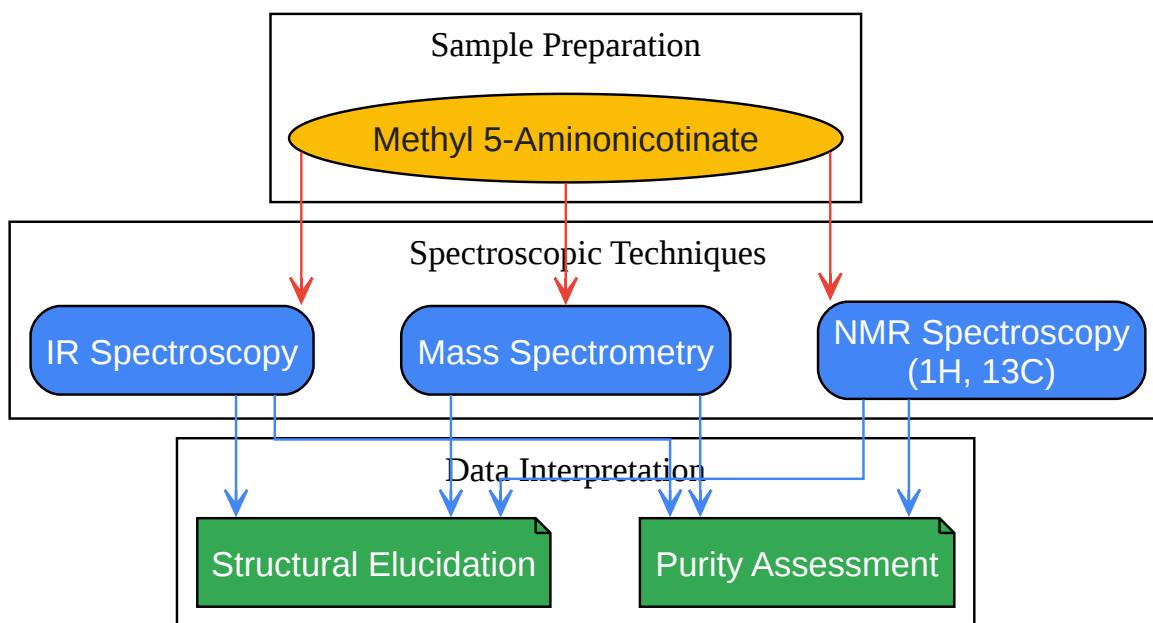
- Sample Introduction and Ionization:
 - For a volatile and thermally stable compound like **methyl 5-aminonicotinate**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
 - A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
 - The compound is separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.
 - In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **methyl 5-aminonicotinate**.

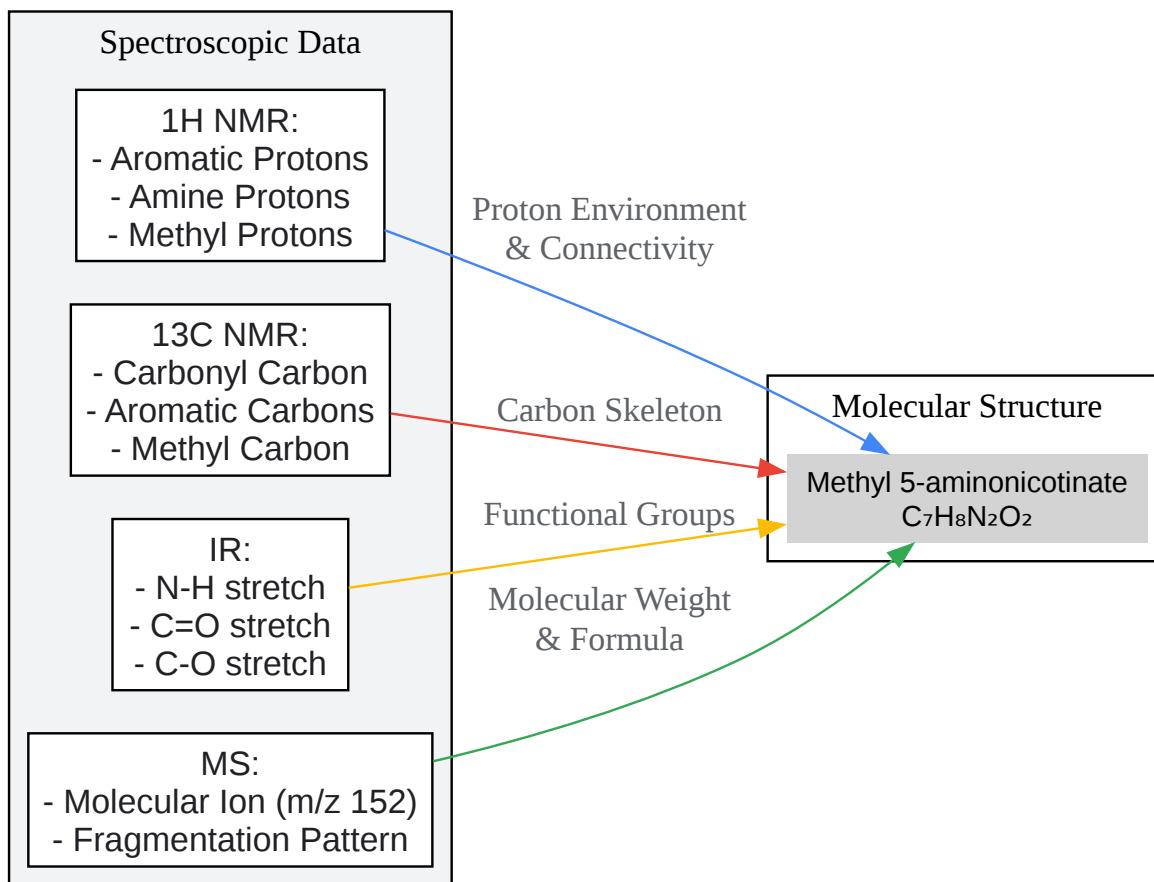


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Caption: General workflow for the spectroscopic analysis of **methyl 5-aminonicotinate**.

Structural Elucidation Pathway

This diagram illustrates how data from different spectroscopic techniques contribute to the structural elucidation of **methyl 5-aminonicotinate**.

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